
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene: is an organic compound with the molecular formula C({30})H({24})S. It belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by its two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. Thiophenes are known for their stability and are widely used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully hydrogenated thiophenes.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
Chemistry: In chemistry, 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions of thiophenes with biological macromolecules. It serves as a model compound for understanding the behavior of sulfur-containing heterocycles in biological systems.
Medicine: While not directly used as a drug, derivatives of this compound are explored for their potential pharmacological activities. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones. In substitution reactions, the phenyl rings undergo electrophilic attack, resulting in the formation of substituted derivatives. The electronic properties of the compound are influenced by the conjugation between the thiophene ring and the phenyl groups, which affects its reactivity and stability.
相似化合物的比较
3,4-Bis(4-methylphenyl)-2,5-dihydrothiophene: This compound is similar but lacks the diphenyl groups.
1,1-Dimethyl-2,5-diphenyl-3,4-bis(p-methylphenyl)silole: A silicon-containing analog with similar structural features.
Uniqueness: 3,4-Bis(4-methylphenyl)-2,5-diphenylthiophene is unique due to its combination of two 4-methylphenyl groups and two diphenyl groups attached to the thiophene ring. This structural arrangement imparts specific electronic properties and stability, making it suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
117967-81-4 |
|---|---|
分子式 |
C30H24S |
分子量 |
416.6 g/mol |
IUPAC 名称 |
3,4-bis(4-methylphenyl)-2,5-diphenylthiophene |
InChI |
InChI=1S/C30H24S/c1-21-13-17-23(18-14-21)27-28(24-19-15-22(2)16-20-24)30(26-11-7-4-8-12-26)31-29(27)25-9-5-3-6-10-25/h3-20H,1-2H3 |
InChI 键 |
LIMDIYJRMOLUBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-hydroxyiminomethyl]naphthalene-1,4-diol](/img/structure/B14293407.png)

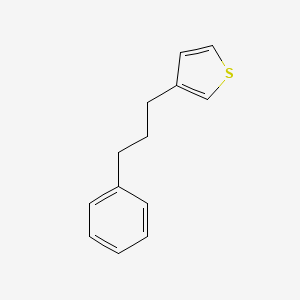

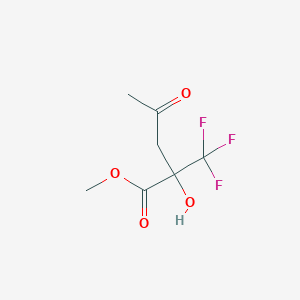
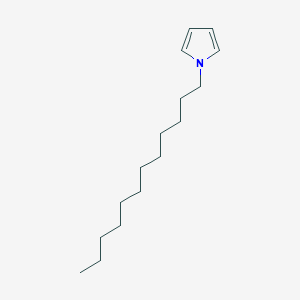
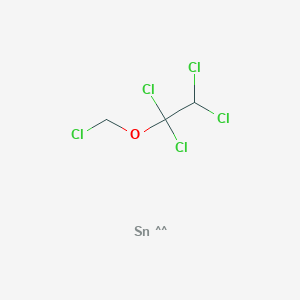

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
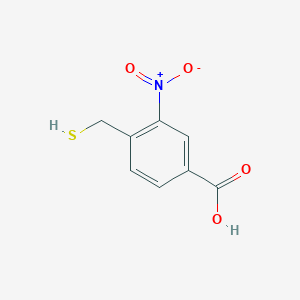

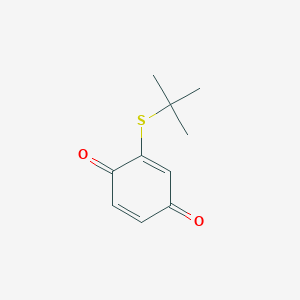
![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
